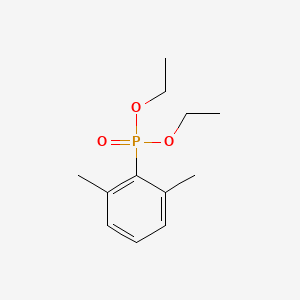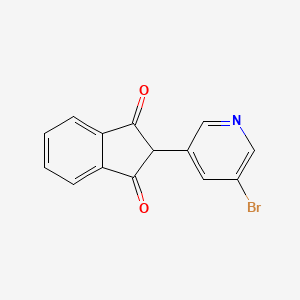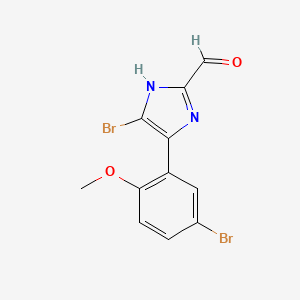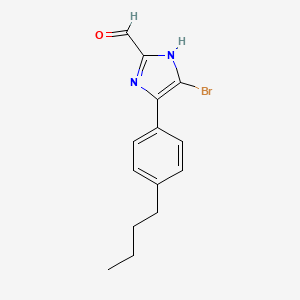![molecular formula C10H7NS B13689457 1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
1H-Benzo[4,5]thieno[2,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzo[4,5]thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of benzene, thiophene, and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]thieno[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo[4,5]thieno[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
1H-Benzo[4,5]thieno[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1H-Benzo[4,5]thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
Benzo[4,5]thieno[2,3-b]pyridine: Shares the fused ring system and is used in similar applications.
Uniqueness: 1H-Benzo[4,5]thieno[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
Eigenschaften
Molekularformel |
C10H7NS |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
3H-[1]benzothiolo[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H |
InChI-Schlüssel |
MHBACGMHNXFPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)



![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)



![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

